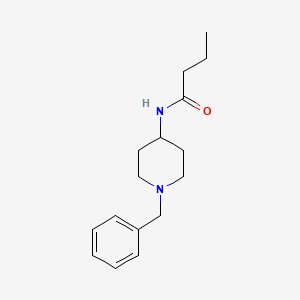

N-(1-benzylpiperidin-4-yl)butanamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-2-6-16(19)17-15-9-11-18(12-10-15)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZKWGTXPJELNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)butanamide typically involves the reaction of 1-benzylpiperidine with butanoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the piperidine nitrogen and the carbonyl carbon of butanoyl chloride . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(1-benzylpiperidin-4-yl)butylamine.

Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.

Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets. One known target is beta-secretase 1, an enzyme involved in the cleavage of amyloid precursor protein, which is relevant in Alzheimer’s disease research . The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of amyloid-beta peptides .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Effects on the Amide Moiety

Arylacetamide Analogs

Replacing the butanamide chain with arylacetamide groups (e.g., phenylacetamide) significantly impacts sigma receptor binding. For example:

- N-(1-Benzylpiperidin-4-yl)phenylacetamide exhibits high sigma1 receptor affinity (Ki = 1.2 nM) and >100-fold selectivity over sigma2 receptors .

- Thiophene-substituted analogs retain sigma1 affinity but show negligible effects on sigma2 receptors, indicating that heteroaromatic rings (thiophene, naphthyl) preserve sigma1 binding .

- Pyridyl or imidazole substitutions reduce sigma1 affinity by >60-fold, highlighting the importance of aromaticity and electron density in the amide substituent .

Dienamide Derivatives

(2E,4E)-N-(1-Benzylpiperidin-4-yl)hexa-2,4-dienamide demonstrates insecticidal activity, suggesting that unsaturated amide chains broaden functional applications beyond neurological targets .

Modifications to the Piperidine Core

Tetramethylpiperidine Derivatives

N-(2,2,6,6-Tetramethylpiperidin-4-yl)butanamide features a sterically hindered piperidine ring.

Phenethylpiperidine Analogs

In fentanyl-like compounds (e.g., p-Fluoro-butyrylfentanyl), replacing the benzyl group with a phenethyl moiety shifts activity toward opioid receptors rather than sigma receptors . This underscores the benzyl group’s role in sigma1 selectivity.

Substituent Effects on the Benzyl Group

- Halogenation : Adding halogens (e.g., Cl, F) to the benzyl aromatic ring increases sigma2 receptor affinity while maintaining sigma1 binding, improving dual receptor engagement .

- 4-Methoxy substitution : In 4-Methoxybutyrylfentanyl, methoxy groups enhance opioid receptor binding, demonstrating how electronic effects alter target specificity .

Functional Hybrids

Donepezil-flavonoid hybrids (e.g., N-(2-(1-benzylpiperidin-4-yl)ethyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide) combine the benzylpiperidine motif with neuroprotective flavonoid structures. These hybrids exhibit dual cholinesterase inhibition and sigma1 affinity, showcasing the scaffold’s versatility .

Data Tables

Table 1: Receptor Binding Profiles of Select Analogs

Table 2: Physicochemical Properties

*Estimated using computational tools (e.g., AutoDock Vina ).

Key Research Findings

Sigma1 Selectivity : The benzylpiperidine scaffold is critical for sigma1 receptor engagement, with arylacetamide derivatives showing the highest selectivity .

Opioid vs. Sigma Activity : Phenethyl or methoxy substitutions redirect activity toward opioid receptors, while benzyl groups favor sigma1 binding .

Structural Flexibility : Unsaturated amide chains (e.g., dienamides) enable insecticidal activity, demonstrating the scaffold’s adaptability .

Q & A

Q. What are the primary synthetic routes for N-(1-benzylpiperidin-4-yl)butanamide, and how can reaction conditions be optimized for yield?

this compound is synthesized via multi-step organic reactions. A common approach involves coupling a benzylpiperidine derivative with a butanamide precursor under controlled conditions. Key steps include:

- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid moiety.

- Protection/deprotection : Temporary protection of the piperidine nitrogen to prevent undesired side reactions .

- Purification : Column chromatography or recrystallization to isolate the product.

Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents. For example, Huang et al. (1998) achieved >70% yield using a 1:1.2 molar ratio of benzylpiperidine to butanoyl chloride in dichloromethane .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify the benzylpiperidine scaffold and butanamide linkage. Key signals include δ 7.3–7.5 ppm (benzyl aromatic protons) and δ 2.5–3.0 ppm (piperidine methylene groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 289.18) when NMR is insufficient due to sample impurities or low quantity .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Q. What are the known pharmacological targets of this compound derivatives?

This compound class shows affinity for:

- Sigma-1 receptors : Key for neuroprotection and modulation of ion channels. Huang et al. (2001) reported Ki values < 10 nM for structurally similar N-(1-benzylpiperidin-4-yl)phenylacetamides .

- Cholinesterases : Potential dual-target activity for Alzheimer’s disease, as seen in multi-target analogs like ASS234, which inhibit acetylcholinesterase (AChE) with IC50 < 1 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for sigma-1 receptor ligands?

Contradictions often arise from:

- Conformational flexibility : The benzylpiperidine moiety adopts multiple chair conformations, altering receptor binding. Computational modeling (e.g., molecular docking) can predict bioactive conformers .

- Substituent effects : Electron-withdrawing groups (e.g., -F) on the benzyl ring enhance sigma-1 affinity, but steric hindrance from bulky groups reduces it. Systematic SAR studies using para-substituted analogs are recommended .

- Assay variability : Standardize functional assays (e.g., radioligand binding vs. calcium flux) to ensure data comparability.

Q. What strategies improve the low yield of this compound in large-scale synthesis?

- Catalytic methods : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps, reducing byproduct formation .

- Flow chemistry : Continuous flow systems enhance heat/mass transfer, improving reaction consistency and scalability .

- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .

Q. How do multi-target effects of this compound derivatives complicate in vitro/in vivo correlation?

- Off-target interactions : Use selective inhibitors (e.g., BD1063 for sigma-1) to isolate target-specific effects in cell assays .

- Pharmacokinetic variability : Monitor metabolite formation (e.g., piperidine N-dealkylation) via LC-MS/MS to account for active intermediates .

- Dose-response discordance : Employ isobolographic analysis to distinguish synergistic vs. additive effects in combination therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.